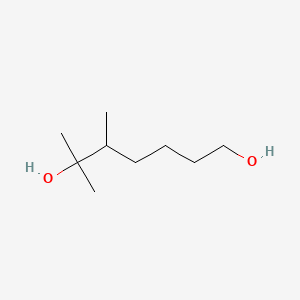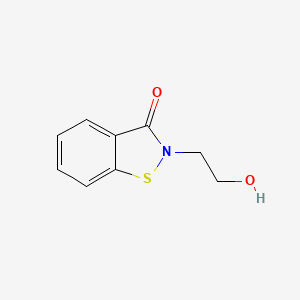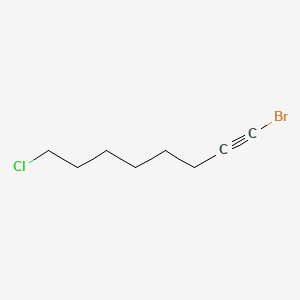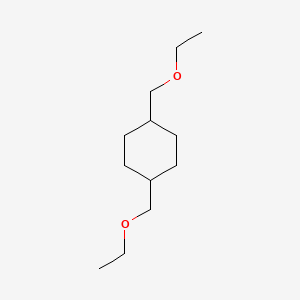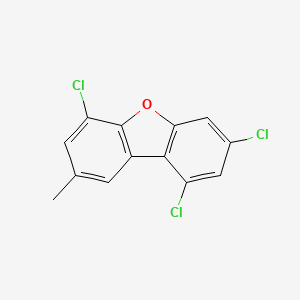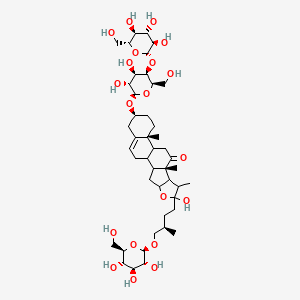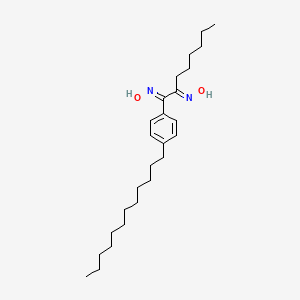
1,3-Oxathiane, 2-ethyl-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- is an organic compound with the molecular formula C8H16OS It is a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure
Preparation Methods
The synthesis of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the oxathiane ring.
Scientific Research Applications
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- can be compared with other similar compounds, such as:
1,3-Dioxane: Contains two oxygen atoms in the ring, making it more hydrophilic.
1,3-Dithiane: Contains two sulfur atoms, which can alter its reactivity and stability.
1,3-Oxathiolane: A smaller ring structure, leading to different chemical properties.
Properties
CAS No. |
444880-09-5 |
|---|---|
Molecular Formula |
C8 H16 O S C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-ethyl-4,4-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-4-7-9-6-5-8(2,3)10-7/h7H,4-6H2,1-3H3 |
InChI Key |
MGCPAMUGCONVKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OCCC(S1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


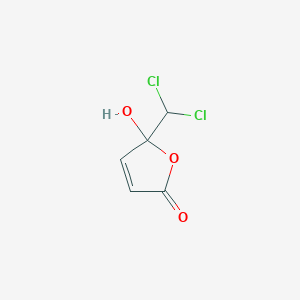
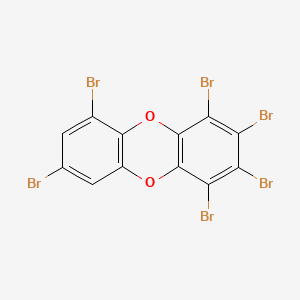
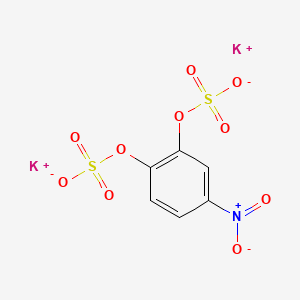
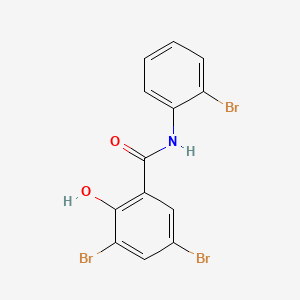
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
